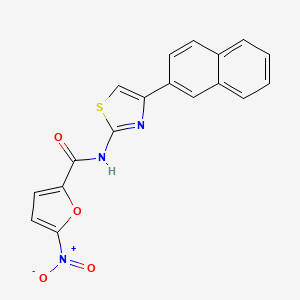
N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The molecule also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The presence of a nitro group and a carboxamide group in the molecule suggests that it might have potential applications in various fields, including medicinal chemistry and drug discovery.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The naphthalene and thiazole rings are likely to contribute to the compound’s aromaticity, which could affect its reactivity . The nitro group and carboxamide group could also influence the compound’s properties and behavior .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Reactivity : Aleksandrov, El’chaninov, and Stepanov (2018) synthesized N-(naphthalen-2-yl)furan-2-carboxamide and subjected it to various electrophilic substitution reactions. They proposed a mechanism for its formation and used quantum chemical calculations for support (Aleksandrov, El’chaninov, & Stepanov, 2018).
Crystal Structure and Physical Parameters : GayathriB. et al. (2019) conducted a study on N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, analyzing its crystal structure and physical parameters using various spectroscopic methods and X-ray diffraction (GayathriB. et al., 2019).
Biological Activities
Antimicrobial Activity : Several studies have explored the antimicrobial potential of these compounds. For example, Patel et al. (2015) synthesized heterocyclic compounds with naphthalene and thiazole structures, showing significant antibacterial and antifungal activities (Patel & Patel, 2015). Evren, Yurttaş, and Yılmaz-Cankilic (2020) also found notable antimicrobial activities in their synthesized N-(naphthalen-1-yl)propanamide derivatives (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer Evaluation : Salahuddin et al. (2014) studied novel naphthalene-carboxamide derivatives for their anticancer properties, finding significant activity in some compounds against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-Parkinson’s Screening : Gomathy et al. (2012) synthesized acetamide derivatives and evaluated their anti-Parkinson's activity, finding notable results in animal models (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Other Applications
Spectroscopy and Dyeing Performance : Malik et al. (2018) synthesized thiadiazole derivatives and assessed their dyeing performance on fabrics, highlighting the potential use of these compounds in the textile industry (Malik, Patel, Tailor, & Patel, 2018).
Copper(ii) Determination : Bazel et al. (2018) introduced thiazolylazo dyes for the spectrophotometric determination of copper(ii), indicating the utility of these compounds in analytical chemistry (Bazel, Tupys, Ostapiuk, Tymoshuk, Imrich, & Šandrejová, 2018).
Mécanisme D'action
The mechanism of action of this compound in biological systems would depend on its structure and the specific system . Compounds containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(15-7-8-16(25-15)21(23)24)20-18-19-14(10-26-18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSXPQXNGSGULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2376700.png)
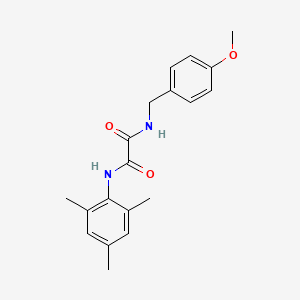
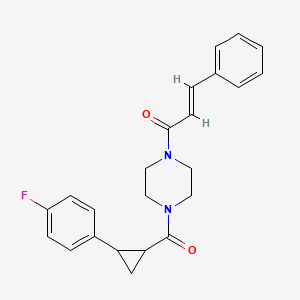
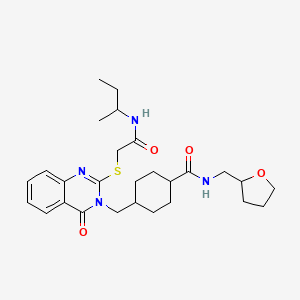
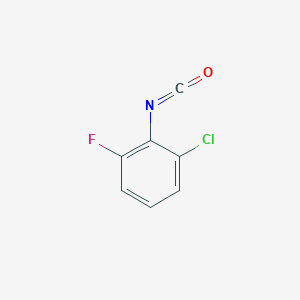
![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide hydrochloride](/img/structure/B2376710.png)
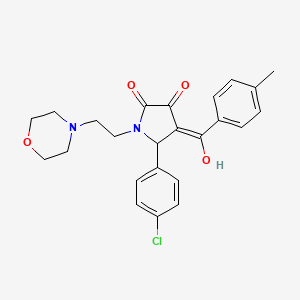
![N-(tert-butyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2376713.png)
![1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2376716.png)
![2-(pyridin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2376718.png)
![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)
![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2376723.png)